molecular formula C16H22N2O B5659813 N-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide

N-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide

Cat. No. B5659813
M. Wt: 258.36 g/mol
InChI Key: SCWAILPERVWDOP-UHFFFAOYSA-N
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Description

Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities and applications in medicinal chemistry. Compounds similar to the one , such as various quinoline carboxamides, have demonstrated significant antibacterial potency, DNA-gyrase inhibition, and potential as topoisomerase inhibitors, underscoring their importance in drug discovery and development (Domagala et al., 1988).

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions, including the Pfitzinger synthesis followed by modifications such as thermal decarboxylation and coupling with various amines to achieve desired substitutions (Deady et al., 1997). Efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been utilized for synthesizing quinolines from aminoaryl ketones and carbonyl compounds under specific conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures, often modified to enhance biological activity or specific interactions with biological targets. These modifications can include various substitutions on the quinoline nucleus, impacting the molecule's conformational dynamics and interactions (Klicnar et al., 1990).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including N-alkylation, acylation, and reactions with carbanions to form complex structures. These reactions are pivotal in modifying the quinoline core to derive compounds with desired properties and activities (Tummatorn et al., 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties can significantly influence the bioavailability and efficacy of the compounds (Bunce et al., 2011).

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical properties are essential for the biological activity of quinoline-based drugs and their interactions with biological targets (Matarrese et al., 2001).

properties

IUPAC Name

N-ethyl-2,2,4,7-tetramethylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-6-17-15(19)18-14-9-11(2)7-8-13(14)12(3)10-16(18,4)5/h7-10H,6H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWAILPERVWDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2=C(C=CC(=C2)C)C(=CC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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